
1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene is an organic compound with the molecular formula C10H11Cl3O2. It is also known as o,p’-Methoxychlor. This compound is characterized by the presence of a methoxy group attached to a benzene ring, along with a trichloromethyl group. It is a derivative of methoxychlor, which has been used as a pesticide.
Preparation Methods
The synthesis of 1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene typically involves the reaction of 1-methoxy-4-(2,2,2-trichloroethyl)benzene with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its potential as a pesticide.
Medicine: Research is ongoing to investigate its potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: It is used in the production of various chemical products, including pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene involves its interaction with biological molecules. It can bind to specific receptors or enzymes, leading to disruption of normal cellular processes. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects.
Comparison with Similar Compounds
1-Methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene is similar to other methoxychlor derivatives, such as:
Methoxychlor: A widely used pesticide with similar structural features but different functional groups.
1-Methoxy-2-(2,2,2-trichloro-1-(4-methoxyphenyl)ethyl)benzene: Another derivative with similar reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
CAS No. |
62688-84-0 |
|---|---|
Molecular Formula |
C10H11Cl3O2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
1-methoxy-4-(2,2,2-trichloro-1-methoxyethyl)benzene |
InChI |
InChI=1S/C10H11Cl3O2/c1-14-8-5-3-7(4-6-8)9(15-2)10(11,12)13/h3-6,9H,1-2H3 |
InChI Key |
CUWXDHJQDLADRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



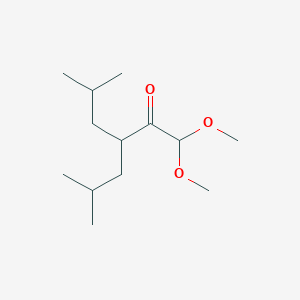
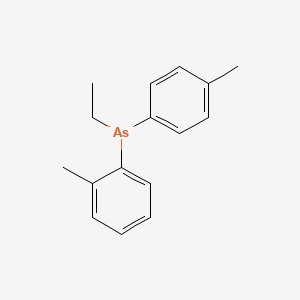
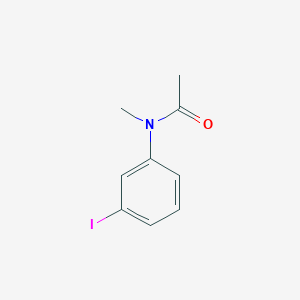

![1-(4-Chlorophenyl)-3-[(quinolin-8-yl)amino]propan-1-one](/img/structure/B14521591.png)
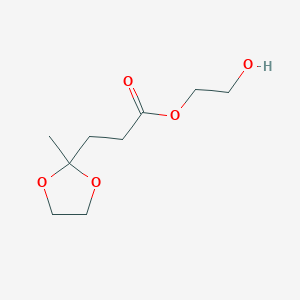
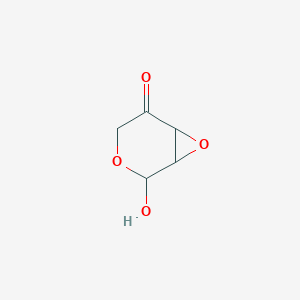
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)
![3-[(4-Nitrophenyl)methylidene]-2-benzothiophen-1(3H)-one](/img/structure/B14521607.png)

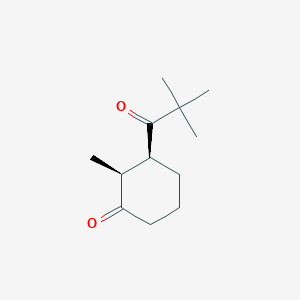

![3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14521627.png)
